

An In-depth Technical Guide to DOPE-PEG-Fluor 647 (MW 2000)

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Compound of Interest

Compound Name: DOPE-PEG-Fluor 647, MW 2000

Cat. No.: B15135229

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 647 (DOPE-PEG-Fluor 647), a fluorescently labeled lipid conjugate essential for advanced research in drug delivery, cell biology, and in vivo imaging.

Core Concepts and Chemical Properties

DOPE-PEG-Fluor 647 is a specialized macromolecule that combines the properties of a phospholipid (DOPE), a biocompatible polymer spacer (PEG), and a far-red fluorescent dye (Fluor 647).^{[1][2][3]} This unique structure allows for its incorporation into lipid-based nanocarriers, such as liposomes, providing them with a fluorescent signal for tracking and visualization.

Key Components:

- DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that is a common component of lipid nanoparticles.^[1]
- PEG (Polyethylene Glycol), MW 2000: A hydrophilic polymer that forms a protective layer on the surface of liposomes, increasing their stability and circulation time in the body. This "stealth" property helps to reduce recognition and clearance by the immune system.

- Fluor 647: A far-red fluorescent dye that enables highly sensitive detection in fluorescence microscopy and in vivo imaging applications.[\[1\]](#)

The conjugation of these components results in a versatile tool for labeling and tracking lipid-based drug delivery systems.

Quantitative Data Summary

The following tables summarize the key quantitative properties of DOPE-PEG-Fluor 647 and its components.

Property	Value	Notes
Average Molecular Weight (MW)	~2000 Da	This is an average value for the entire conjugate.
Purity	≥95%	Varies by supplier; should be confirmed with the certificate of analysis.
Storage Temperature	-20°C	Recommended for long-term stability.
Physical Form	Solid	Typically supplied as a lyophilized powder or film.

Component	Property	Value	Notes
Fluor 647	Excitation Maximum (λ_{ex})	~650 nm	Optimal wavelength for exciting the fluorophore.
Emission Maximum (λ_{em})	~670 nm	Wavelength of maximum fluorescence emission.	
DOPE-PEG(2000)	Critical Micelle Concentration (CMC)	10-25 μ M (in water)	Concentration at which self-assembly into micelles occurs. The CMC is lower in buffered saline (~0.5-1.5 μ M for DSPE-PEG 2000). [4] [5] [6]
Hydrodynamic Radius (Rh) of Micelles	~15 nm	For DSPE-PEG 2000 micelles in buffered saline. [4] The size can be influenced by concentration and the presence of other lipids. [7] [8] [9]	

Experimental Protocols

The following are detailed methodologies for common applications of DOPE-PEG-Fluor 647.

Preparation of Fluorescent Liposomes

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method followed by extrusion.

Materials:

- Primary phospholipid (e.g., DSPC, DOPC)

- Cholesterol
- DOPE-PEG-Fluor 647 (MW 2000)
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)
- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Water bath sonicator

Procedure:

- Lipid Film Formation:
 - In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DOPE-PEG-Fluor 647 in chloroform. A common molar ratio is 55:40:5 (primary lipid:cholesterol:PEG-lipid), but this can be optimized for specific applications. For fluorescent labeling, 0.1-1 mol% of the PEG-lipid can be the fluorescently labeled version.[\[10\]](#)
 - Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
 - Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[\[11\]](#)
- Hydration:
 - Hydrate the lipid film with the chosen aqueous buffer. The temperature of the buffer should be above the phase transition temperature (T_c) of the lipids.
 - Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

- Size Reduction (Extrusion):
 - To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
 - Pass the liposome suspension through the extruder 11-21 times to ensure a homogenous size distribution.[\[12\]](#)
- Purification (Optional):
 - To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.

In Vitro Cellular Imaging

This protocol outlines the use of fluorescently labeled liposomes for imaging live cells.

Materials:

- Fluorescently labeled liposomes
- Cultured cells on glass-bottom dishes or chamber slides
- Complete cell culture medium
- Fluorescence microscope

Procedure:

- Cell Seeding:
 - Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
- Liposome Incubation:
 - Dilute the fluorescent liposome suspension in complete cell culture medium to the desired concentration.

- Remove the existing medium from the cells and replace it with the liposome-containing medium.
- Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and liposome formulation.
- Washing:
 - After incubation, gently wash the cells three times with pre-warmed PBS to remove any non-adherent liposomes.
- Imaging:
 - Add fresh, pre-warmed culture medium to the cells.
 - Image the cells using a fluorescence microscope with appropriate filter sets for Fluor 647 (e.g., excitation ~650 nm, emission ~670 nm).

In Vivo Fluorescence Imaging in a Mouse Model

This protocol describes the systemic administration of fluorescent liposomes and subsequent in vivo imaging.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Fluorescently labeled liposomes
- Animal model (e.g., tumor-bearing mouse)
- Sterile saline
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (IVIS) or similar fluorescence imaging system

Procedure:

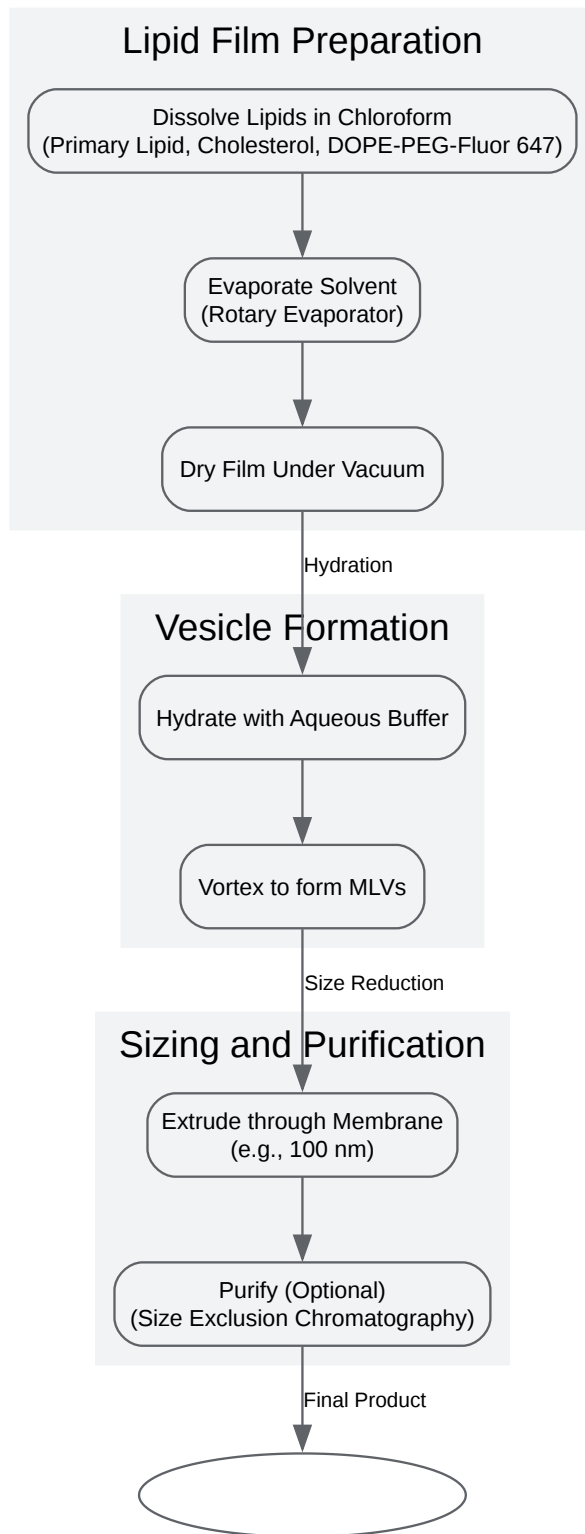
- Liposome Preparation for Injection:

- Dilute the sterile liposome suspension in sterile saline to the desired concentration for injection. The final injection volume is typically 100-200 μL .
- Animal Preparation:
 - Anesthetize the mouse using a calibrated vaporizer with isoflurane.
 - Place the anesthetized mouse in the imaging chamber of the IVIS system.
- Administration:
 - Administer the liposome suspension via intravenous injection (e.g., tail vein or retro-orbital).[\[13\]](#)
- Imaging:
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.[\[15\]](#)
 - Use the appropriate excitation and emission filters for Fluor 647.
- Ex Vivo Analysis (Optional):
 - At the final time point, euthanize the mouse and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs).
 - Image the excised organs to quantify the fluorescence signal in each tissue.[\[15\]](#)

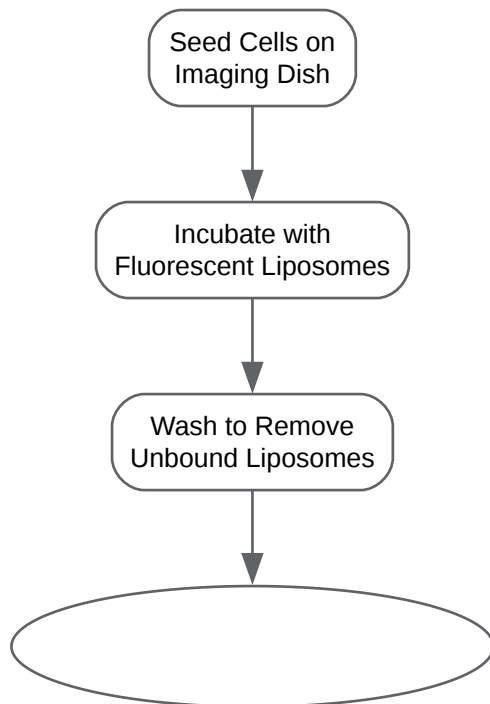
Visualizations of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key processes involving DOPE-PEG-Fluor 647.

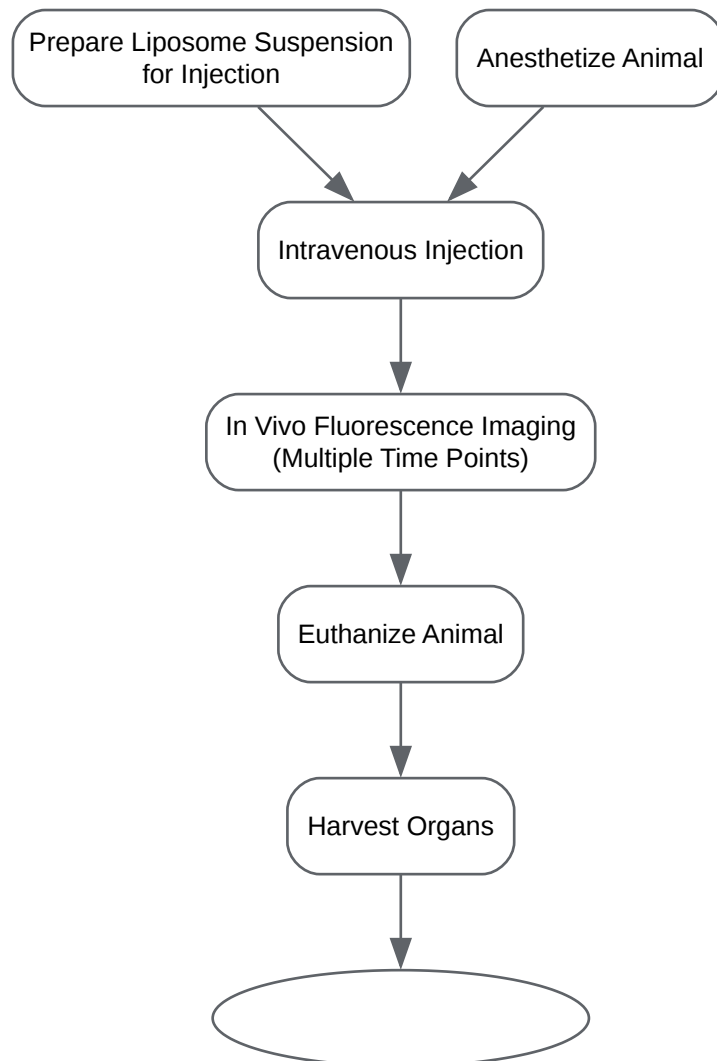
Liposome Formulation Workflow



In Vitro Cellular Imaging Workflow



In Vivo Imaging Workflow



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